The synthesis of nilotinib p-toluenesulfonate involves a straightforward reaction between nilotinib and p-toluenesulfonic acid. The typical procedure includes:
In industrial settings, this process is scaled up with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization techniques to achieve the desired quality .
Nilotinib p-toluenesulfonate has a complex molecular structure characterized by the following:
The compound features a central nilotinib structure, which consists of a pyrimidine core and various functional groups that facilitate its binding to target proteins. The presence of the p-toluenesulfonate group enhances its solubility and stability in aqueous solutions, making it suitable for pharmaceutical formulations .
Nilotinib p-toluenesulfonate can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of nilotinib .
Nilotinib p-toluenesulfonate functions by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This protein plays a crucial role in promoting the uncontrolled proliferation of leukemic cells. Nilotinib binds to the ATP-binding site of BCR-ABL, preventing its activation and thereby blocking downstream signaling pathways that lead to cell growth and division. This mechanism is particularly effective against CML cells harboring the BCR-ABL fusion gene .
The physical and chemical properties of nilotinib p-toluenesulfonate include:
These properties are critical for ensuring effective drug delivery and therapeutic efficacy .
Nilotinib p-toluenesulfonate has several significant applications:
The compound's ability to inhibit specific signaling pathways makes it a valuable tool in both clinical settings and scientific research .
The formation of Nilotinib p-toluenesulfonate (also known as nilotinib tosylate) is governed by precise supramolecular interactions between the protonated imatinib-derived scaffold of nilotinib and the p-toluenesulfonate (tosylate) anion. Nilotinib contains multiple hydrogen-bond acceptors (pyrimidine and pyridine nitrogens) and donors (secondary amine functionality), enabling directional interactions with the sulfonate group of the counterion [3] [4]. X-ray crystallographic studies reveal that the protonated tertiary amine of nilotinib forms a strong N⁺─H···O⁻S ionic hydrogen bond (bond length: 1.65–1.72 Å) with the deprotonated oxygen of the sulfonate group. This primary interaction is supplemented by weaker C─H···O bonds (2.30–2.45 Å) between:
Table 1: Supramolecular Interactions in Nilotinib p-Toluenesulfonate
Interaction Type | Bond Length (Å) | Atoms Involved | Energy Contribution (kJ/mol) |
---|---|---|---|
Ionic H-bond (N⁺─H···O⁻) | 1.65–1.72 | Nilotinib⁺-N─H···O-SO₃-Tosylate | 80–100 |
C─H···O (weak H-bond) | 2.30–2.45 | Tolyl-CH₃···N-Pyridine (Nilotinib) | 8–12 |
Van der Waals | 3.20–3.50 | Aryl stacking (parallel-displaced) | 4–8 |
Anion-π | 3.10–3.30 | Sulfonate···Trifluoromethyl-phenyl | 15–25 |
The hydrophobic tolyl group engages in parallel-displaced π-stacking (3.40–3.55 Å interplanar distance) with nilotinib’s trifluoromethyl-phenyl ring, providing additional van der Waals stabilization. This multi-point recognition ensures a 1:1 stoichiometry in the crystalline lattice and impedes anion dissociation in solid and solution states [3] [7].
The equilibrium between salt and co-crystal forms is thermodynamically controlled by solvent polarity, proton transfer energy, and lattice stabilization. Nilotinib (pKa of pyridine N ≈ 5.1) undergoes complete proton transfer to p-toluenesulfonic acid (pKa ≈ -2.8) in apolar and polar solvents, favoring salt crystallization. The free energy change (ΔG) for salt formation is -28.5 kJ/mol in methanol, compared to -12.3 kJ/mol for hypothetical co-crystal formation, as determined by solubility phase diagrams [4] [7]. Key thermodynamic parameters include:
Crystallization kinetics further modulate this equilibrium: rapid cooling from acetonitrile yields the metastable co-crystal, while slow evaporation favors the thermodynamically stable salt. The salt form exhibits a 25°C higher melting point (228–230°C) than co-crystals, confirming superior lattice stability [4] [8].
Anion-π interactions between the electron-deficient sulfonate group and nilotinib’s electron-poor trifluoromethyl-phenyl ring contribute significantly to lattice energy. The sulfonate oxygens align perpendicularly (3.10–3.30 Å) above the centroid of the aryl ring, with an interaction energy of 15–25 kJ/mol per contact, as quantified by density functional theory (DFT) calculations [3] [6]. These interactions exhibit dual functionality:
Table 2: Impact of Anion-π Interactions on Solid-State Properties
Property | With Anion-π Contacts | Without Anion-π Contacts |
---|---|---|
Crystal Density (g/cm³) | 1.45 ± 0.02 | 1.32 ± 0.03 |
Melting Point (°C) | 228–230 | 195–200 |
Hygroscopicity (% mass gain at 80% RH) | <0.5% | >2.0% |
Compressibility (GPa⁻¹) | 0.012 | 0.025 |
The trifluoromethyl group amplifies anion-π strength by increasing the ring’s electron deficiency, reducing the π-cloud density by 18% (Mulliken population analysis). Consequently, the tosylate salt exhibits 30% lower hygroscopicity than hydrochloride or mesylate salts due to reduced water penetration into the hydrophobic anion-π-stabilized lattice [3] [7].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3